![molecular formula C22H20N2O3 B14931720 [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone](/img/structure/B14931720.png)
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone
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Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which consists of two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE involves several steps. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction typically involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent, such as dimethylformamide (DMF) .
Chemical Reactions Analysis
2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. One of the primary targets is glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. By inhibiting GSK-3β, this compound can modulate pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE stands out due to its unique structural features and diverse applications. Similar compounds include:
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles These compounds share the benzodioxole moiety but differ in their additional functional groups and overall structure, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H20N2O3/c25-22(24-10-4-1-5-11-24)17-13-19(23-18-7-3-2-6-16(17)18)15-8-9-20-21(12-15)27-14-26-20/h2-3,6-9,12-13H,1,4-5,10-11,14H2 |
InChI Key |
ADXYNDIBQSHJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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